3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide
Description
3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide is a complex organic compound that features a benzoxadiazole moiety, a piperidine ring, and a benzamide structure
Properties
IUPAC Name |
3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-29-21-7-3-16(23(28)24-17-4-5-17)13-22(21)30-18-8-10-27(11-9-18)14-15-2-6-19-20(12-15)26-31-25-19/h2-3,6-7,12-13,17-18H,4-5,8-11,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVGLOMOFLUMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC5=NON=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: This can be achieved by reacting 2-aminophenol with nitrous acid to form the benzoxadiazole ring.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.
Coupling Reactions: The benzoxadiazole moiety is then coupled with the piperidine intermediate using a suitable linker, often involving nucleophilic substitution reactions.
Formation of the Benzamide Structure: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole moiety may interact with the active site of enzymes, while the piperidine ring can enhance binding affinity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide: can be compared with other benzoxadiazole derivatives, piperidine-containing compounds, and benzamide derivatives.
Similar Compounds: 2-(2,1,3-Benzoxadiazol-5-yl)ethanamine, 4-(2,1,3-Benzoxadiazol-5-yl)piperidine, and N-(4-Methoxyphenyl)benzamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and physicochemical properties not observed in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
